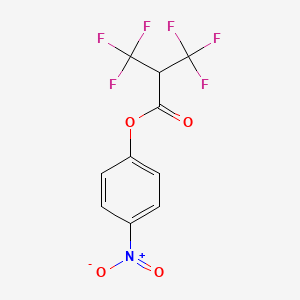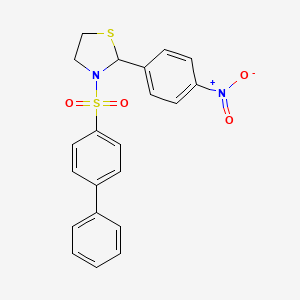![molecular formula C20H25N3OS B5111927 N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, also known as CCT245737, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated in response to DNA damage to prevent cell cycle progression and promote DNA repair. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide inhibits CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage to prevent cell cycle progression and promote DNA repair. Inhibition of CHK1 leads to the accumulation of DNA damage and activation of cell death pathways, resulting in increased cell death. N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CHK1 and preventing DNA repair.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have a selective inhibitory effect on CHK1, with minimal effects on other kinases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit tumor growth and sensitize cancer cells to DNA-damaging agents. It has also been shown to have antimalarial and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide is its specificity for CHK1, which allows for targeted inhibition of the DNA damage response pathway. It also has good oral bioavailability and a long half-life, making it a promising candidate for clinical development. However, one limitation is its potential for off-target effects, as with any small molecule inhibitor. In addition, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide. One area of interest is its potential as a combination therapy with other cancer treatments, such as radiation and chemotherapy drugs. Another area of interest is its potential as a treatment for other diseases such as malaria and hepatitis C. Further studies are also needed to determine its safety and efficacy in humans, and to optimize its pharmacokinetic and pharmacodynamic properties. Overall, N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide shows promise as a targeted inhibitor of CHK1 and a potential anticancer agent.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide involves several steps, starting with the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with cyclohexylamine to form N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide. This intermediate is then reacted with 2-bromo-3-methylpropanoic acid to yield the final product, N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide. The synthesis has been optimized for high yield and purity, and the final product is obtained in a white crystalline form.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs, leading to increased cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, both as a single agent and in combination with other therapies. In addition to its potential as an anticancer agent, N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has also been studied for its role in other diseases such as malaria and hepatitis C.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14(20(24)23-17-11-7-4-8-12-17)25-19-13-18(21-15(2)22-19)16-9-5-3-6-10-16/h3,5-6,9-10,13-14,17H,4,7-8,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUVMLRMVJSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)